2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S2/c1-2-25(22,23)20-6-5-12-13(8-20)24-15(18-12)19-14(21)10-4-3-9(16)7-11(10)17/h3-4,7H,2,5-6,8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSBLWVXOFMYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C14H16Cl2N2O2S
- Molecular Weight : 351.25 g/mol
The compound features a dichlorobenzamide core linked to a tetrahydrothiazolo-pyridine moiety through an ethylsulfonyl group. This unique structure may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds with structural similarities have been tested on various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. Results showed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .
- Mechanism of Action : These compounds often exert their antitumor effects by inducing apoptosis and inhibiting cell proliferation through interactions with DNA or by disrupting cellular signaling pathways .
Antimicrobial Activity
In addition to antitumor effects, there is evidence suggesting antimicrobial properties:
- Testing Against Bacteria : Compounds related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies reported effective inhibition of Staphylococcus aureus and Escherichia coli using broth microdilution methods .
Other Biological Activities
Other potential biological activities include:
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies indicate that certain thiazole derivatives may offer neuroprotective effects in models of neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of benzamide derivatives similar to the target compound on A549 lung cancer cells. The results demonstrated that certain compounds had IC50 values ranging from 0.85 µM to 6.75 µM in 2D assays. The compounds were less effective in 3D culture models but still showed promise for further development .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial potential of thiazole-containing compounds. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against E. coli, highlighting their potential as new antibacterial agents .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Antitumor | A549 | 0.85 | High potency in 2D assays |
| Antitumor | HCC827 | 5.13 | Moderate potency |
| Antimicrobial | Staphylococcus aureus | <10 | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | <10 | Effective against Gram-negative bacteria |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonyl-Containing Analogues
Benzamide-Substituted Analogues in Anticoagulation
The target compound shares structural homology with Factor Xa (FXa) inhibitors, such as Edoxaban () and related derivatives ():
- Edoxaban : This clinically approved anticoagulant contains a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core linked to a chloropyridinyl-cyclohexylcarboxamide group. Unlike the target compound, Edoxaban lacks sulfonyl groups but includes a dimethylcarbamoyl moiety, enhancing its FXa specificity .
- N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexyl]ethanediamide derivatives (): These compounds prioritize cyclohexylcarboxamide and chloropyridinyl groups, which improve binding to FXa’s S1 and S4 pockets. The ethylsulfonyl group in the target compound may alter binding kinetics due to its polar nature .
Table 2: Anticoagulant Activity Comparison
Antimicrobial Derivatives
highlights sulfonyl-substituted tetrahydrothiazolo[5,4-c]pyridines with pyrrole substituents, showing antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).
Q & A
Basic: What are the standard synthetic routes for preparing 2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Construction of the thiazolo[5,4-c]pyridine core via cyclization of precursors (e.g., thiourea derivatives with α-haloketones).
- Step 2: Functionalization of the core with ethylsulfonyl groups using sulfonation agents (e.g., sulfur trioxide-triethylamine complex) under anhydrous conditions.
- Step 3: Amide coupling between the thiazolo-pyridine intermediate and 2,4-dichlorobenzoyl chloride using coupling agents like HATU or DCC in dichloromethane.
- Characterization: NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Advanced: How can researchers optimize reaction yields and minimize side products during the synthesis of this compound?
Key strategies include:
- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) for selective sulfonation and coupling steps.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) for amide bond formation to enhance solubility and reduce racemization.
- Temperature Control: Low-temperature (-10°C) quenching to stabilize reactive intermediates.
- Purification Techniques: Column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the target compound from byproducts like unreacted benzoyl chloride derivatives .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H NMR to confirm proton environments (e.g., ethylsulfonyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.5–8.0 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₈Cl₂N₃O₃S₂).
- HPLC-PDA: Assesses purity and detects impurities using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How can spectral data contradictions (e.g., unexpected NMR splitting patterns) be resolved?
- Variable Temperature NMR: Resolves dynamic effects (e.g., rotameric splitting due to restricted rotation in the benzamide moiety).
- 2D NMR (COSY, HSQC): Assigns overlapping signals and confirms connectivity between thiazolo-pyridine and benzamide groups.
- X-ray Crystallography: Provides definitive structural confirmation, especially for stereochemical ambiguities .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
- Kinase Inhibition Assays: Test against kinases (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization.
- Cellular Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Receptor Binding Studies: Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced: What methodologies are used to identify the compound’s molecular targets and mechanism of action?
- Surface Plasmon Resonance (SPR): Direct binding kinetics with purified proteins (e.g., kinases).
- CRISPR-Cas9 Knockout Screening: Identifies genes essential for compound activity.
- Molecular Docking: Predicts binding poses using software like AutoDock Vina, validated by mutagenesis (e.g., alanine scanning of catalytic residues) .
Basic: How should stability studies be designed to assess the compound’s shelf-life?
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 1–12) for 1–4 weeks.
- Analytical Monitoring: Track degradation via HPLC-UV (e.g., new peaks indicating hydrolysis products).
- Storage Recommendations: Lyophilized form at -20°C in amber vials to prevent photodegradation .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed cell density, serum-free media).
- Off-Target Profiling: Use broad-panel screening (e.g., Eurofins CEREP panel) to identify non-specific interactions.
- Structural-Activity Relationship (SAR) Analysis: Compare analogs to isolate pharmacophoric features driving activity .
Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?
- LogP and Solubility: SwissADME or ACD/Labs for partition coefficient (LogP ~3.5) and aqueous solubility (e.g., ~0.1 mg/mL).
- Metabolic Stability: CYP450 inhibition predictions via Schrödinger’s QikProp.
- Toxicity: ProTox-II for hepatotoxicity and mutagenicity risk assessment .
Advanced: How can researchers validate the compound’s selectivity profile against structurally related off-targets?
- Kinome-Wide Profiling: Use platforms like KINOMEscan to assess selectivity across 400+ kinases.
- Cryo-EM or X-ray Co-Crystallization: Visualize binding modes and identify key residues for selectivity.
- In Silico Alchemical Free Energy Calculations: Predict binding affinity differences between homologs (e.g., JAK2 vs. JAK3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
